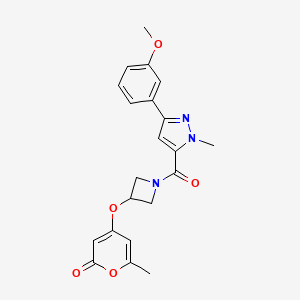

4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

The compound 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic molecule featuring:

- A pyran-2-one core (6-methyl-2H-pyran-2-one) linked via an azetidine ring.

- A 1-methyl-1H-pyrazole moiety substituted with a 3-methoxyphenyl group at the 5-position.

- An azetidine-3-yloxy bridge connecting the pyrazole-carbonyl group to the pyranone ring.

Properties

IUPAC Name |

4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-13-7-16(9-20(25)28-13)29-17-11-24(12-17)21(26)19-10-18(22-23(19)2)14-5-4-6-15(8-14)27-3/h4-10,17H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZUNWDKYPDTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Formation of the pyrazole ring: : React 3-methoxyphenylhydrazine with acetylacetone under reflux to obtain 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole.

Azetidine ring construction: : Subject 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole to a reaction with β-chloroacrylic acid under basic conditions, yielding 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-ol.

Etherification: : Couple 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-ol with 6-methyl-2H-pyran-2-one using a suitable coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) to form the target compound.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes involves optimizing reaction conditions to maximize yield and purity. This might include:

Optimizing reagent ratios: : Using stoichiometric amounts to ensure complete reactions.

Temperature and time management: : Carefully controlling the reaction conditions to avoid by-product formation.

Purification techniques: : Employing advanced purification methods such as column chromatography, recrystallization, or HPLC (High-Performance Liquid Chromatography) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can undergo various chemical transformations, including:

Oxidation: : Transforming the methoxy group into a hydroxy group under specific oxidizing conditions.

Reduction: : Reducing the carbonyl group in the pyrazole ring to an alcohol using reducing agents like sodium borohydride.

Substitution: : Replacing the methoxy group with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Utilizing nucleophiles like hydroxylamine or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: : Formation of 4-((1-(3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one.

Reduction: : Formation of 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-ol.

Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. Pyrazole rings are known for their ability to inhibit various kinases involved in cancer progression. The specific compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines. This property could make it a candidate for treating chronic inflammatory diseases .

Antimicrobial Activity

Another significant application is its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the methoxyphenyl group enhances its interaction with microbial targets, potentially leading to new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole or pyran rings can significantly impact its potency and selectivity against biological targets. For instance:

- Substituents on the Pyrazole Ring : Variations can alter binding affinity to target proteins.

- Pyran Ring Modifications : Changes here can affect solubility and bioavailability.

Research indicates that specific substitutions enhance activity against cancer cell lines while minimizing cytotoxicity to normal cells .

Case Study 1: Anticancer Efficacy

In a study examining various pyrazole derivatives, one derivative closely related to our compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on inflammatory models showed that a similar compound reduced edema significantly compared to control groups, suggesting a strong anti-inflammatory action mediated through inhibition of NF-kB signaling pathways .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action includes:

Molecular Targets: : Binding to enzymes or receptors involved in biochemical pathways.

Pathways Involved: : Modulating signal transduction pathways, influencing cellular processes like metabolism, cell division, or immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with synthesized pyrano-pyrazole hybrids and pesticidal pyrazole derivatives. Below is a detailed analysis of key analogs:

Pyrano[2,3-c]pyrazole Derivatives

6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s)

- Structure : Combines dihydropyran, pyrazole, and 3-methoxyphenyl groups.

- Synthesis : Yielded 80% via a one-pot multicomponent reaction .

- Key Features: Chlorophenyl and methoxyphenyl substituents enhance lipophilicity.

- NMR Data : δ 11.49 (s, 1H, NH), 3.74 (s, 3H, OCH₃), 2.14 (s, 3H, CH₃) .

6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ([1])

- Structure : Features a 4-methoxyphenyl group instead of 3-methoxyphenyl.

- Synthesis : Prepared via four-component one-pot reactions .

- Derivatives: Acetylation yields oxazine-fused analogs, indicating reactivity at the amino group .

Comparison with Target Compound

- Structural Differences: The target lacks the dihydropyran amino group but includes an azetidine linker and pyranone ring.

- Substituent Effects : The 3-methoxyphenyl group in the target may confer distinct electronic properties compared to 4-methoxyphenyl in [1].

Pyrazole-Based Pesticides

Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)

- Structure : Trifluoromethyl and sulfinyl groups enhance pesticidal activity.

- Applications : Broad-spectrum insecticide targeting GABA receptors .

Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile)

Comparison with Target Compound

- Functional Groups : The target lacks pesticidal motifs (e.g., sulfinyl, trifluoromethyl) but shares a pyrazole core.

- Potential Bioactivity: The azetidine and pyranone groups in the target suggest divergent mechanisms compared to pesticidal pyrazoles.

Pyran-Pyrazole Hybrids

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)

- Synthesis: Formed via reflux with malononitrile, yielding fused pyran-pyrazole systems .

- Features: Dual amino and hydroxy groups enhance solubility .

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

- Structure: Ethyl ester and cyano groups modify electronic properties .

Comparison with Target Compound

- Linker Groups : The target’s azetidine bridge may reduce steric hindrance compared to direct pyran-pyrazole fusion.

- Reactivity: Pyranone rings (target) are less electrophilic than dihydropyran systems (11a/b).

Research Findings and Implications

- Synthetic Flexibility: The target’s azetidine linker distinguishes it from one-pot pyrano-pyrazole hybrids (e.g., 3s, [1]), suggesting a multi-step synthesis route.

- Substituent Impact : The 3-methoxyphenyl group may influence π-π stacking interactions compared to 4-methoxyphenyl analogs .

- Bioactivity Potential: While pesticidal pyrazoles (e.g., fipronil) rely on halogen and sulfinyl groups, the target’s pyranone core could favor kinase or protease inhibition.

Biological Activity

The compound 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The synthetic routes may include the formation of the azetidine ring, followed by the introduction of the methoxyphenyl and pyrazole moieties, and finally, the attachment of the pyranone structure. The specific reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and methoxyphenyl groups have shown promising results against various cancer cell lines. A study by Liu et al. demonstrated that pyrazole derivatives could inhibit cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. A related compound was shown to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .

The precise mechanism through which 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets including:

- Enzymes : It may act as an inhibitor of certain kinases involved in cancer progression.

- Receptors : Potential binding to serotonin receptors has been suggested, which could explain some of its neuropharmacological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or alterations in the carbonyl position can significantly influence its efficacy and selectivity towards various biological targets. For example, compounds with electron-donating groups on the aromatic ring have shown enhanced binding affinity to target receptors.

Data Table: Biological Activities Overview

Case Studies

- Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated that treatment with pyrazole derivatives led to a significant reduction in cell viability (IC50 values in low micromolar range), indicating strong anticancer potential.

- Inflammation Model : In a murine model of acute inflammation, administration of related compounds resulted in a marked decrease in paw edema and inflammatory mediator release.

Q & A

Q. What are the recommended synthetic methodologies for preparing this compound?

- Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

- Pyrazole ring formation : Use of hydrazine derivatives with β-keto esters or acrylates under reflux conditions (e.g., ethanol or DMF as solvents) .

- Azetidine functionalization : Coupling reactions (e.g., nucleophilic substitution or amidation) to introduce the 3-methoxyphenyl group. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for aromatic substitutions .

- Pyran-2-one linkage : Etherification or Mitsunobu reactions to attach the azetidine-oxy moiety to the pyranone core .

Key purity checks: NMR (<sup>1</sup>H/<sup>13</sup>C), HPLC, and mass spectrometry.

Q. How can the compound’s structural integrity be validated?

- Methodological Answer:

- X-ray crystallography : Resolve absolute configuration and confirm bond angles/distances (e.g., SHELX programs for refinement) .

- Spectroscopic analysis :

- IR : Verify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches.

- NMR : Assign peaks for methoxy (-OCH3), pyrazole protons, and azetidine ring protons .

- Thermal stability : DSC/TGA to assess decomposition temperatures .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer:

- Storage : Protect from light and moisture; store at -20°C in inert atmosphere (N2 or Ar) .

- Reactivity : Avoid strong oxidizers (risk of azetidine ring cleavage) and acidic/basic conditions (pyran-2-one hydrolysis) .

- In-use stability : Monitor via HPLC under experimental conditions (e.g., pH 7.4 buffer for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer:

- Modular synthesis : Synthesize analogs with variations in:

- Pyrazole substituents (e.g., replace 3-methoxyphenyl with halogenated or nitro groups) .

- Azetidine linker : Test alternative spacers (e.g., piperidine or pyrrolidine) .

- Biological assays : Compare IC50 values across analogs in target-specific assays (e.g., enzyme inhibition or cell viability).

- Computational modeling : Use docking studies (AutoDock, Schrödinger) to correlate substituent effects with binding affinity .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer:

- Orthogonal assays : Confirm activity using both biochemical (e.g., ELISA) and cellular (e.g., luciferase reporter) assays .

- Control experiments : Rule out assay interference (e.g., test for compound fluorescence in fluorogenic assays).

- Structural validation : Re-characterize batches with conflicting results via X-ray or 2D NMR to confirm identity .

Q. What experimental designs are optimal for studying environmental degradation pathways?

- Methodological Answer:

- Fate studies : Use <sup>14</sup>C-labeled compound to track degradation products in soil/water systems .

- LC-MS/MS : Identify metabolites under UV irradiation or microbial exposure.

- QSPR modeling : Predict half-life using physicochemical properties (logP, pKa) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Their Roles

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 3-Methoxyphenylpyrazole | Core aromatic moiety | |

| Azetidine-3-ol | Spacer for pyranone linkage | |

| 6-Methylpyran-2-one | Electrophilic coupling partner |

Q. Table 2: Structural Analogs and Biological Activities

| Analog Structural Feature | Observed Activity | Reference |

|---|---|---|

| Fluorinated pyrazole | Enhanced metabolic stability | |

| Thiazolidinone core | Antidiabetic activity | |

| Long alkyl chains (e.g., dodecyl) | Improved membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.